2-(2-Benzofuranyl)-2-imidazoline hydrochloride
CAS No.: 89196-95-2
Cat. No.: VC0122443
Molecular Formula: C11H11ClN2O
Molecular Weight: 222.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89196-95-2 |
|---|---|
| Molecular Formula | C11H11ClN2O |
| Molecular Weight | 222.67 g/mol |
| IUPAC Name | 2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride |
| Standard InChI | InChI=1S/C11H10N2O.ClH/c1-2-4-9-8(3-1)7-10(14-9)11-12-5-6-13-11;/h1-4,7H,5-6H2,(H,12,13);1H |
| Standard InChI Key | RFNFFVDVGWOSNZ-UHFFFAOYSA-N |
| SMILES | C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl |
| Canonical SMILES | C1CN=C(N1)C2=CC3=CC=CC=C3O2.Cl |
Introduction
Chemical Identity and Properties
Chemical Structure and Composition
2-(2-Benzofuranyl)-2-imidazoline hydrochloride consists of a benzofuran moiety connected to an imidazoline ring system, with the addition of hydrochloride to form the salt. The molecular structure combines aromatic and heterocyclic elements that contribute to its specific receptor binding properties.
The compound has the following key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C11H11ClN2O |
| Molecular Weight | 222.67 g/mol |
| Parent Compound | 2-(2-Benzofuranyl)-2-imidazoline (CID 3080926) |
| CAS Number | 89196-95-2 |
| Physical Appearance | White to off-white powder |
The chemical structure features a benzofuran ring system connected to an imidazoline ring, with the hydrochloride component forming the salt variant of the parent compound .
Nomenclature and Alternative Names
The compound is recognized by several synonyms in scientific literature and commercial contexts:
| Synonym | Usage Context |
|---|---|
| 2-BFI hydrochloride | Common abbreviated research name |
| RX 801077 hydrochloride | Alternative designation |
| 2-(Benzofuran-2-yl)-2-imidazoline Hydrochloride | Systematic chemical name variant |
| 2-(2-BENZOFURANYL)-2-IMIDAZOLINE HYDROCHLORIDE | Standard uppercase notation |
In formal IUPAC nomenclature, it is designated as 2-(1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride . While the abbreviated form "2-BFI" appears frequently in research literature, it's important to note that the complete chemical name should be used in formal documentation to avoid confusion with related compounds .
Physical and Chemical Properties
2-(2-Benzofuranyl)-2-imidazoline hydrochloride demonstrates specific physical and chemical characteristics that affect its handling and application in research settings:
| Property | Description |
|---|---|
| Solubility | Soluble in DMSO (20mg/mL), Water (up to 100 mM) |
| Appearance | White to off-white powder |
| Storage Conditions | Desiccate at room temperature |
| Stability | Stable under recommended storage conditions |
The compound's water solubility makes it particularly useful for various biological assays and in vivo experiments, while its stability at room temperature (when properly desiccated) facilitates convenient laboratory handling .
Pharmacological Profile
Receptor Binding Characteristics
The primary pharmacological significance of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride lies in its selective and high-affinity binding to imidazoline I2 receptors:
| Receptor | Binding Affinity | Notes |
|---|---|---|
| Imidazoline I2 (I2-IR) | Ki = 9.8 nM | High affinity binding |
| α2-adrenergic receptor | Not directly reported | Selectivity studies use [3H]RX821002 |
| Imidazoline I1 (I1-IR) | Not directly reported | Selectivity assessed with [3H]clonidine |
The compound is considered a putative I2 receptor agonist, making it valuable for investigating I2 receptor-mediated signaling pathways and pharmacological effects . Its selectivity profile has made it useful as a radioligand ([3H]2-BFI) in competition binding studies for characterizing novel imidazoline receptor ligands .
Pharmacological Effects
Research has documented several significant pharmacological effects of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride:
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Potentiation of morphine antinociception, suggesting potential applications in pain management research
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Production of ipsiversive rotational behavior in rats with 6-OHDA lesion of the nigrostriatal tract, indicating effects on dopaminergic systems
-
Reduction of oxidative stress and alteration of antioxidant enzyme levels in Alzheimer's disease models
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Protection against oxidative stress-induced astrocytic cell death, suggesting neuroprotective properties
These diverse pharmacological activities position the compound as an important tool in neuropharmacology research, particularly in investigating mechanisms related to neurodegenerative disorders and pain modulation.
Research Applications
Role in Neurodegenerative Disease Research
2-(2-Benzofuranyl)-2-imidazoline hydrochloride has emerged as a significant research tool in the investigation of neurodegenerative diseases, particularly Alzheimer's disease (AD):
Recent findings have unveiled the pharmacological modulation of imidazoline I2 receptors as a novel strategy for addressing unmet medical needs in neurodegenerative diseases. Selective 2-BFI has demonstrated the ability to decrease oxidative stress and alter the levels of antioxidant enzymes in AD rat models .
The compound's neuroprotective properties appear to be mediated through:
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Reduction of oxidative stress markers
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Protection against astrocytic cell death
-
Modulation of antioxidant enzyme expression
-
Potential reduction in apoptotic processes
These findings suggest that 2-(2-Benzofuranyl)-2-imidazoline hydrochloride and related compounds may represent a promising avenue for the development of novel therapeutic approaches for neurodegenerative disorders characterized by oxidative stress and neuroinflammation .
Use as a Pharmacological Tool
The compound has several important applications as a research tool in neuropharmacology:
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As a selective I2 receptor ligand for receptor characterization studies
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In the radiolabeled form ([3H]2-BFI) for competition binding assays to evaluate novel compounds' affinity for I2 receptors
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As a reference compound for structure-activity relationship studies in the development of new imidazoline receptor ligands
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As a tool to investigate the physiological and pathological roles of the imidazoline receptor system
Research has employed this compound in the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models to guide the design of novel benzofuranyl-2-imidazole derivatives with optimized properties .
Structure-Based Drug Design Applications
The molecular structure of 2-(2-Benzofuranyl)-2-imidazoline hydrochloride has served as a foundation for medicinal chemistry efforts aimed at developing improved imidazoline receptor ligands:
Recent structural comparisons of this compound with other known I2-IR ligands, particularly those sharing the benzofuran moiety, have suggested pharmacomodulation strategies involving unsaturation of the imidazoline ring as a drug optimization approach. This has led to the synthesis and characterization of benzofuranyl-2-imidazole derivatives with various substituents on the phenyl ring to explore structure-activity relationships .
These structural explorations involve modifications such as:
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Addition of electron-donating groups (e.g., methoxy)
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Introduction of electron-attracting substituents (e.g., bromide)
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Alkylation of the imidazole ring
Such structural insights have contributed to the rational design of compounds like LSL60101 (garsevil), which has shown promising neuroprotective properties by reducing apoptosis and modulating oxidative stress .
| Hazard Classification | Description |
|---|---|
| GHS Classification | Danger |
| GHS Hazard Statement | H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral] |
| Hazard Category | Acute Tox. 3 (100%) |
These classifications indicate that the compound presents significant oral toxicity hazards and should be handled with appropriate precautions in laboratory settings .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | Room temperature |
| Humidity Control | Desiccated conditions |
| Container | Tightly sealed |
| Light Exposure | Protect from excessive light |
Proper storage under desiccated conditions at room temperature is essential for maintaining the stability and purity of the compound for research applications .
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